Chloramine-T hydrate, known chemically as N-chloro-p-toluenesulfonamide sodium salt trihydrate, is an organic compound with the formula . This compound appears as a white, crystalline powder and is notable for its use as a reagent in organic synthesis due to its oxidizing properties and ability to act as a source of electrophilic chlorine. Chloramine-T hydrate is soluble in water and has a slightly basic pH, typically around 8.5 .
There is no current information available on the mechanism of action of Sodium chloro(4-methylbenzenesulfonyl)azanide hydrate.
Due to the lack of specific information, it is advisable to handle this compound with caution assuming potential hazards like:
Chloramine-T exhibits significant biological activity, particularly as an antimicrobial agent. Its mechanism of action involves the inhibition of bacterial growth by mimicking para-aminobenzoic acid, a metabolite essential for bacterial survival. This characteristic allows it to function as a biocide and mild disinfectant . Additionally, chloramine-T has been shown to release toxic chlorine gas when reacted with acids, necessitating careful handling .
The synthesis of chloramine-T typically involves the oxidation of toluenesulfonamide using sodium hypochlorite. This process can be represented as follows:
This method yields both the anhydrous form and the trihydrate of chloramine-T.
Chloramine-T has diverse applications across various fields:
Research has indicated that chloramine-T interacts with various functional groups during chemical transformations. For instance, it can react with alcohols to produce aldehydes through oxidation processes catalyzed by silica gel-DABCO . Furthermore, studies have shown that chloramine-T can effectively convert organotrifluoroborates into organic bromides under mild conditions, demonstrating its versatility as a reagent in synthetic chemistry .
Chloramine-T shares similarities with several other compounds that also contain electrophilic chlorine or serve as oxidizing agents. Below is a comparison highlighting its unique features:
Compound | Structure | Unique Features |
---|---|---|
Sodium Hypochlorite | Stronger oxidizing agent; commonly used bleach | |
N-Chloroacetamide | Less stable; used primarily in organic synthesis | |
Chloramine-B | Similar disinfectant properties but less effective than chloramine-T |
Chloramine-T is unique due to its balance of low toxicity, mild basicity, and effectiveness as both an oxidizing agent and disinfectant. Its application in organic synthesis further distinguishes it from other similar compounds.
The development of Chloramine-T hydrate traces back to the early 20th century when F. D. Chattaway first reported its synthesis in 1905. This pioneering work established the foundation for what would become one of the most widely used N-chlorinated disinfectants in medical and industrial applications. The compound emerged during a period of intense research into sulfonamide chemistry, coinciding with the discovery of sulfa drugs and their therapeutic potential.
Chattaway's original synthesis involved the oxidation of toluenesulfonamide with sodium hypochlorite, a method that remains fundamentally unchanged in modern production processes. The historical significance of this discovery extends beyond its immediate applications, as it contributed to the broader understanding of N-halogenated compounds and their biological activities. The compound's development occurred during the same era as other major chemical discoveries, positioning it within the context of early 20th-century advances in medicinal chemistry and industrial chemistry.
The subsequent decades following its discovery witnessed extensive research into the compound's properties and applications. By the mid-20th century, Chloramine-T had established itself as a standard disinfectant in hospital settings and water treatment facilities. Its historical importance is further underscored by its continued use throughout various medical and industrial developments, including its role during periods of heightened attention to sanitation and public health.
Chloramine-T hydrate belongs to the chemical class of N-chlorinated sulfonamides, specifically categorized as a tosylchloramide derivative. The compound's systematic nomenclature reflects its complex structure and multiple functional groups. According to IUPAC conventions, the hydrate form is designated as sodium chloro(4-methylphenyl)sulfonylazanide hydrate, while alternative names include N-chloro-p-toluenesulfonamide sodium salt hydrate and tosylchloramide sodium hydrate.
The compound exists in multiple hydrated forms, with the trihydrate being the most commonly encountered variant in commercial applications. The CAS registry numbers distinguish between different hydration states: 127-65-1 for the anhydrous form and 7080-50-4 for the trihydrate. This nomenclature system ensures precise identification across various scientific and commercial contexts.
Table 1: Chemical Identifiers for Chloramine-T Hydrate
Parameter | Anhydrous Form | Trihydrate Form |
---|---|---|
CAS Number | 127-65-1 | 7080-50-4 |
EC Number | 204-854-7 | 204-854-7 |
Molecular Formula | C₇H₇ClNNaO₂S | C₇H₁₃ClNNaO₅S |
IUPAC Name | Sodium chloro(4-methylphenyl)sulfonylazanide | Sodium chloro(4-methylphenyl)sulfonylazanide trihydrate |
PubChem CID | 3641960 | 16218604 |
The classification system also encompasses various trade names and commercial designations, including Chloraseptic, Chlorazol, Clorina, Disifin, Halamid, and Minachlor. These diverse nomenclature systems reflect the compound's widespread use across different industries and geographical regions.
The significance of Chloramine-T hydrate in chemical research stems from its multifaceted utility as both a research tool and a subject of investigation. In analytical chemistry, the compound serves as a critical reagent for the determination of amino acids and proteins, enabling precise quantification through various analytical techniques. Its role in this capacity has been particularly important in biochemical research, where accurate protein analysis is essential for understanding biological processes.
In organic synthesis, Chloramine-T hydrate functions as a versatile oxidizing agent and nitrogen source, facilitating the formation of various heterocyclic compounds including aziridines, oxadiazoles, isoxazoles, and pyrazoles. The compound's ability to act as both an electrophilic chlorinating agent and a source of nitrogen anions makes it particularly valuable in synthetic chemistry applications. Recent research has expanded its synthetic applications to include the synthesis of novel isoxazolines and triazolo-pyrazine derivatives.
The compound's research significance extends to its antimicrobial properties, where it has served as a model compound for understanding the mechanisms of N-chlorinated disinfectants. Studies have demonstrated its effectiveness against a broad spectrum of microorganisms, including bacteria, viruses, fungi, and spores. This broad-spectrum activity has made it an important subject for research into disinfection mechanisms and antimicrobial resistance.
Environmental chemistry research has also benefited from studies of Chloramine-T hydrate, particularly in understanding the fate and transport of chlorinated disinfectants in aquatic systems. Its use in water treatment applications has provided valuable insights into disinfection by-product formation and environmental impact assessment.
The structural architecture of Chloramine-T hydrate centers around a para-substituted toluene ring system linked to a sulfonamide functional group. The molecular framework consists of a benzene ring bearing a methyl substituent at the para position relative to the sulfonyl group, creating the characteristic toluenesulfonamide structure. The sulfonyl group (SO₂) connects the aromatic ring to the nitrogen atom, which bears the characteristic N-chloro substitution that defines the compound's reactivity profile.
The hydrate forms incorporate water molecules into the crystal lattice, with the trihydrate containing three molecules of water per formula unit. This hydration significantly influences the compound's physical properties, including its stability, solubility, and handling characteristics. The water molecules participate in hydrogen bonding networks that stabilize the crystalline structure and affect the compound's dissolution behavior.
Table 2: Structural Parameters of Chloramine-T Hydrate Forms
Property | Anhydrous Form | Trihydrate Form |
---|---|---|
Molecular Weight | 227.64 g/mol | 281.68 g/mol |
Water Content | 0% | 19.2% |
Melting Point | 167-168°C | Decomposes before melting |
Crystal System | Not specified | Monoclinic |
Hydrogen Bonding | Intramolecular only | Extensive network |
The electronic structure of the molecule features significant electron delocalization within the aromatic ring system, while the sulfonyl group acts as a strong electron-withdrawing substituent. This electronic configuration contributes to the compound's stability and influences its chemical reactivity patterns. The N-chloro bond represents the most reactive site in the molecule, readily participating in substitution and oxidation reactions.
The three-dimensional conformation of Chloramine-T hydrate adopts a relatively planar arrangement for the aromatic ring and sulfonyl group, with the sodium cation positioned to optimize electrostatic interactions with the sulfonyl oxygen atoms. This structural arrangement facilitates the compound's solubility in polar solvents and contributes to its biological activity profiles.
The most prevalent hydrated form encountered in commercial and research applications is the trihydrate variant, which possesses the molecular formula C₇H₁₃ClNNaO₅S and a corresponding molecular weight of 281.69 grams per mole [9] [11] [25]. Alternative hydration states have been documented, including the dihydrate form with molecular formula C₇H₁₁ClNNaO₄S and molecular weight of 263.68 grams per mole [7]. The variable hydration designation, represented as C₇H₇ClNNaO₂S·xH₂O, acknowledges the compound's capacity to incorporate different quantities of water molecules while maintaining structural integrity [18] [19].
Hydration State | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number |
---|---|---|---|
Anhydrous | C₇H₇ClNNaO₂S | 227.64 | 127-65-1 |
Monohydrate | C₇H₉ClNNaO₃S | 245.66 | 149358-73-6 |
Dihydrate | C₇H₁₁ClNNaO₄S | 263.68 | 873201-86-6 |
Trihydrate | C₇H₁₃ClNNaO₅S | 281.69 | 7080-50-4 |
The structural framework of Chloramine-T hydrate centers around a para-toluenesulfonamide backbone featuring a chlorine atom bonded to the nitrogen center [1] [14]. The compound exists as a sodium salt, wherein the sodium cation interacts with the deprotonated sulfonamide anion [11] [14]. The fundamental structure incorporates a benzene ring substituted with a methyl group at the para position relative to the sulfonyl functional group [1] [39].
The sulfonyl moiety (SO₂) exhibits characteristic double-bond character between sulfur and oxygen atoms, with experimentally determined sulfur-oxygen bond lengths of approximately 1.446 Angstroms [40]. The nitrogen-sulfur bond demonstrates partial double-bond character with a measured distance of 1.584 Angstroms, consistent with resonance stabilization within the sulfonamide framework [40]. The nitrogen-chlorine bond exhibits a length of 1.755 Angstroms, representing the reactive electrophilic chlorine center [40].
The three-dimensional molecular geometry displays a tetrahedral arrangement around the sulfur center, with oxygen atoms occupying two positions and the nitrogen atom forming the third coordination site [40]. The chlorine atom attached to nitrogen adopts a position that maximizes electron density distribution while minimizing steric interactions [26] [42]. The benzene ring maintains planarity with the sulfonyl group, facilitating electron delocalization throughout the aromatic system [39] [40].
The crystallographic investigation of Chloramine-T hydrate reveals distinctive structural features that differentiate it from related compounds within the sulfonamide family [11] [20]. The trihydrate form exhibits a bulk density ranging from 540 to 680 kilograms per cubic meter, indicating efficient molecular packing within the crystal lattice [20] [28]. The melting point determination shows decomposition occurring between 167 and 170 degrees Celsius, characteristic of hydrated crystalline materials [9] [11] [25].
Powder X-ray diffraction studies demonstrate well-defined crystalline peaks indicative of long-range structural order [12] [20]. The compound displays characteristic diffraction patterns that enable identification and quantification in analytical applications [12]. The crystal structure accommodates water molecules within specific lattice positions, creating a stable three-dimensional network that influences both physical and chemical properties [11] [18].
The crystallographic unit cell parameters reflect the incorporation of water molecules into the lattice structure, resulting in expanded dimensions compared to the anhydrous form [18]. The space group symmetry provides insight into the molecular arrangement and packing efficiency within the crystal structure [31]. The lattice constants demonstrate systematic variations corresponding to different hydration states, with the trihydrate form exhibiting the largest unit cell volume [11] [18].
The sodium-nitrogen interaction represents a critical structural element that stabilizes the ionic character of Chloramine-T hydrate [14] [40]. Crystallographic analysis reveals that the sodium cation coordinates with multiple sites within the crystal lattice, including direct interaction with the nitrogen center of the sulfonamide anion [40]. The coordination geometry around sodium exhibits heptacoordination, involving oxygen atoms from water molecules, sulfonyl oxygen atoms, and the chlorine atom [40].
The sodium-nitrogen bond distance measures approximately 2.86 Angstroms, indicating a primarily ionic interaction with minimal covalent character [40]. This interaction contributes significantly to the overall stability of the crystal structure and influences the compound's solubility characteristics [40]. The electron density distribution around the sodium center shows delocalization toward the electronegative centers, particularly the nitrogen and oxygen atoms [40].
The coordination environment of sodium includes interaction with water molecules, which serve as bridging ligands connecting adjacent molecular units [40]. These sodium-oxygen interactions exhibit bond distances ranging from 2.777 to 2.870 Angstroms, reflecting the hydrated coordination sphere [40]. The geometric arrangement facilitates hydrogen bonding networks that extend throughout the crystal structure [40].
The trihydrate form of Chloramine-T represents the most thermodynamically stable hydrated variant under standard atmospheric conditions [9] [11] [25]. This form incorporates three water molecules per formula unit, resulting in a highly ordered crystal structure with enhanced stability compared to lower hydration states [11] [36]. The trihydrate exhibits superior storage characteristics and demonstrates resistance to atmospheric moisture variations [10] [25].
Thermogravimetric analysis of the trihydrate form reveals a stepwise dehydration process, with initial water loss occurring between 60 and 80 degrees Celsius [20] [37]. The water molecules occupy distinct crystallographic positions within the lattice, with varying degrees of coordination to the sodium cation [11] [40]. The first two water molecules demonstrate stronger binding interactions compared to the third water molecule, which exhibits more labile characteristics [36].
The trihydrate form displays enhanced solubility in aqueous media, with dissolution rates significantly exceeding those of the anhydrous material [10] [20]. The water content determination by iodometric titration confirms the stoichiometric ratio of three water molecules per Chloramine-T unit [10]. The crystal morphology appears as white to pale yellow crystalline powder with characteristic chlorine-like odor [10] [20].
Property | Trihydrate Form | Reference Value |
---|---|---|
Water Content | 19.2% by weight | Theoretical |
Dehydration Temperature | 60-80°C | Initial loss |
Bulk Density | 540-680 kg/m³ | Measured |
pH (5% solution) | 8.0-10.0 | Aqueous |
Solubility (25°C) | 150 g/L | Water |
The variable hydration behavior of Chloramine-T reflects its capacity to accommodate different quantities of water molecules depending on environmental conditions [18] [19]. The hydration state varies as a function of relative humidity, temperature, and storage conditions, with the compound demonstrating reversible hydration-dehydration cycles under appropriate circumstances [36] [37].
Dynamic vapor sorption studies reveal that Chloramine-T can exist in hydration states ranging from anhydrous to pentahydrate forms, although the trihydrate remains the most prevalent under standard conditions [36]. The compound exhibits hysteresis in its hydration-dehydration isotherms, indicating kinetic barriers to phase transitions between different hydration states [36]. The critical relative humidity for hydration varies depending on temperature, with lower temperatures favoring higher hydration states [36].
Structural analysis of intermediate hydration forms shows progressive incorporation of water molecules into available lattice sites [18]. The dihydrate form represents a stable intermediate with two water molecules coordinated to the sodium center [7] [18]. Higher hydration states beyond the trihydrate involve water molecules occupying interstitial positions within the crystal structure [36].
The variable hydration designation (xH₂O) acknowledges the non-stoichiometric nature of water incorporation at certain relative humidity conditions [18] [19]. This behavior has practical implications for storage, handling, and analytical quantification of the compound [36]. Temperature-controlled environments help maintain specific hydration states for research and industrial applications [37].
The comparative analysis between Chloramine-T hydrate and its anhydrous counterpart reveals significant differences in physical, chemical, and structural properties [14] [18]. The anhydrous form exhibits a higher density of 1.401 grams per cubic centimeter compared to the lower bulk density of hydrated forms [14] [22]. This density difference reflects the absence of water molecules and more compact molecular packing in the anhydrous crystal structure [14].
Thermal stability comparisons demonstrate that the anhydrous form maintains structural integrity at higher temperatures, with decomposition occurring above 130 degrees Celsius compared to the hydrated forms which begin losing water at 60-80 degrees Celsius [20] [37]. The anhydrous material shows reduced solubility in aqueous media, requiring longer dissolution times and potentially affecting bioavailability in applications [36].
Spectroscopic analysis reveals distinct differences in infrared absorption patterns, particularly in the hydroxyl stretching region where hydrated forms exhibit characteristic water-related peaks [20]. The anhydrous form demonstrates enhanced stability during long-term storage under dry conditions but shows greater susceptibility to atmospheric moisture uptake [36] [37].
Chemical reactivity studies indicate that hydrated forms exhibit modified reaction kinetics compared to the anhydrous material, with water molecules potentially participating in reaction mechanisms or influencing molecular accessibility [36]. The hydrated forms generally demonstrate superior handling characteristics and reduced tendency toward dust formation during processing [20].
Property | Anhydrous Form | Trihydrate Form | Difference |
---|---|---|---|
Molecular Weight | 227.64 g/mol | 281.69 g/mol | +23.7% |
Density | 1.401 g/cm³ | 0.54-0.68 g/cm³ | -52 to -62% |
Decomposition Temp | >130°C | 167-170°C | Variable |
Water Solubility | Lower | 150 g/L | Enhanced |
Storage Stability | High (dry) | Moderate | Conditional |
Corrosive;Irritant;Health Hazard